molecular formula C6H9NO4 B13959937 2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid CAS No. 89464-55-1

2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid

Cat. No.: B13959937
CAS No.: 89464-55-1
M. Wt: 159.14 g/mol
InChI Key: NAHUMNYPIRUVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid is a chemical compound with the molecular formula C6H9NO4 It is an epoxide and a carboxylic acid, characterized by the presence of a carbamoyl group and a dimethyloxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyloxirane-2-carboxylic acid with a carbamoylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxiranes, amines, and other derivatives that retain the core structure of the original compound .

Scientific Research Applications

2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyloxirane-2-carboxylic acid
  • 2-Oxiranecarboxylic acid, 2-ethyl-3,3-dimethyl-
  • 2-Heptyl-3,3-dimethyl-oxirane-2-carboxylic acid

Uniqueness

2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid is unique due to the presence of both a carbamoyl group and an oxirane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

89464-55-1

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

2-carbamoyl-3,3-dimethyloxirane-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-5(2)6(11-5,3(7)8)4(9)10/h1-2H3,(H2,7,8)(H,9,10)

InChI Key

NAHUMNYPIRUVQN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C(=O)N)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.